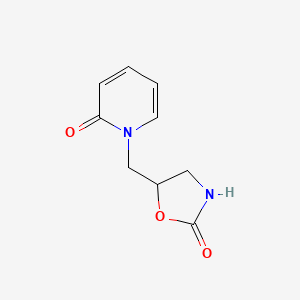

5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

5-[(2-oxopyridin-1-yl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8-3-1-2-4-11(8)6-7-5-10-9(13)14-7/h1-4,7H,5-6H2,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPKMPGAWOEBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN2C=CC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 2-hydroxypyridine, is reacted with formaldehyde to form 2-(hydroxymethyl)pyridine.

Cyclization: The 2-(hydroxymethyl)pyridine is then cyclized with an appropriate reagent, such as phosgene or triphosgene, to form the oxazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to ring opening.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to ring-opened products.

Wissenschaftliche Forschungsanwendungen

5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.

Wirkmechanismus

The mechanism of action of 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. The pyridine ring may enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the oxazolidinone ring or the pyridone moiety, which significantly influence biological activity, solubility, and safety profiles. Below is a detailed comparison:

Key Findings

Antimicrobial Activity :

- Contezolid (MRX-I) outperforms 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one in antibacterial potency due to its trifluorophenyl and isoxazole substituents, which enhance target binding (ribosomal 50S subunit) .

- Linezolid’s fluorophenyl group improves pharmacokinetics but increases toxicity risks compared to MRX-I .

Immunoproteasome Inhibition: Compound 1 (N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide) exhibits superior β1i subunit inhibition (Ki: 0.32 µM) compared to analogues with bulkier substituents (e.g., cyclohexyl or butyl groups), which reduce binding efficiency .

Safety Profiles: Contezolid’s structural modifications (e.g., 4-oxo-3,4-dihydropyridinyl) mitigate myelosuppression, a common issue with oxazolidinones like linezolid . 5-((2-Oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one lacks clinical safety data but shares structural motifs with myelotoxic oxazolidinones, warranting caution .

Synthetic Accessibility :

- Compounds like 4f (24.63% yield) and MRX-I require multi-step syntheses with challenging purifications, whereas simpler derivatives (e.g., 1 ) are synthesized in higher yields .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the oxazolidinone carbonyl (~175 ppm) and pyridinone protons (~6.5–8.5 ppm) .

- X-ray crystallography : Resolves absolute configuration and molecular packing, critical for chiral studies .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while FTIR validates functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

How can chiral centers in 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one be resolved, and what chiral auxiliaries are effective?

Q. Advanced

- Fluorous oxazolidinone auxiliaries : Enable asymmetric induction during synthesis. For example, (4S,5R)-configured auxiliaries facilitate stereoselective aldol reactions, which can later be cleaved under mild conditions .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures.

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to separate enantiomers .

What strategies address discrepancies in reported biological activities of oxazolidinone derivatives?

Q. Advanced

- Comparative assay validation : Replicate studies using standardized protocols (e.g., fixed enzyme concentrations in inhibition assays) to minimize variability .

- Orthogonal binding assays : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) to validate thermodynamic parameters .

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., solvent effects, impurity profiles) .

How to design experiments to study the reaction mechanisms involving this compound’s functional groups?

Q. Advanced

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., methylene bridge) to probe rate-determining steps .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate transition states and intermediate stability, guiding mechanistic hypotheses.

- Trapping experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to isolate intermediates for NMR or MS analysis .

What are the best practices for purifying 5-((2-oxoxopyridin-1(2H)-yl)methyl)oxazolidin-2-one from complex reaction mixtures?

Q. Basic

- Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water partitioning.

- Flash chromatography : Optimize mobile phases (e.g., gradient elution with 20–50% ethyl acetate in hexane) to resolve closely eluting impurities .

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal purity. Monitor via melting point analysis and HPLC .

How can researchers evaluate the metabolic stability of 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one in preclinical studies?

Q. Advanced

- Microsomal assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Co-factor supplementation (NADPH) assesses oxidative metabolism .

- CYP enzyme profiling : Use recombinant cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways .

- Stable isotope labeling : Synthesize deuterated analogs to track metabolic cleavage sites using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.